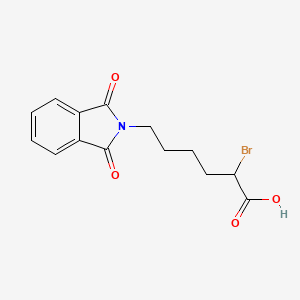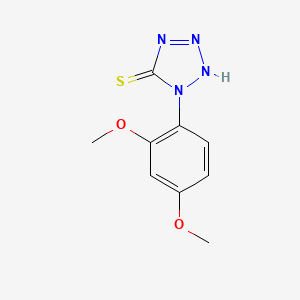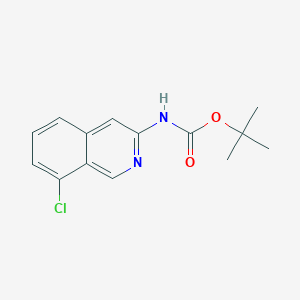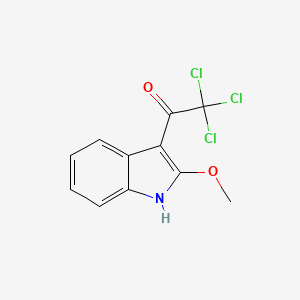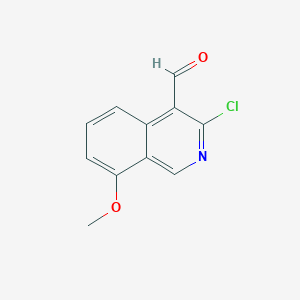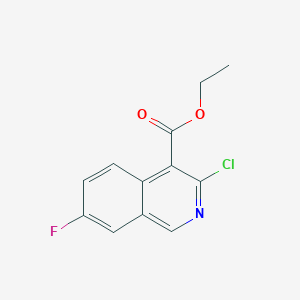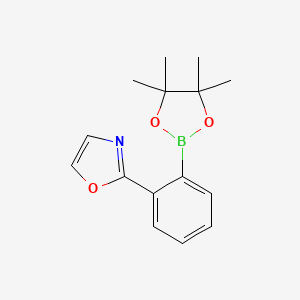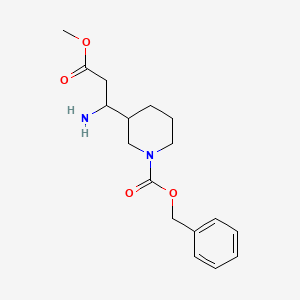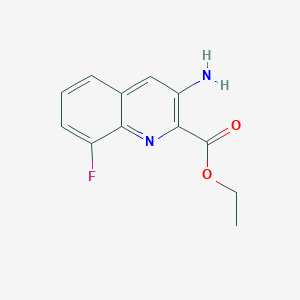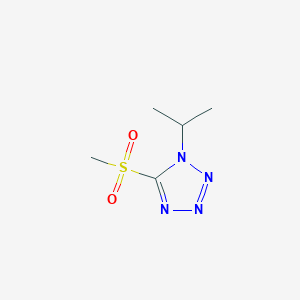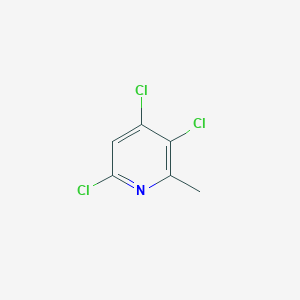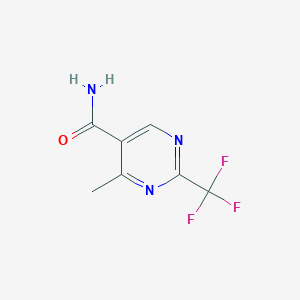
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-methyl-2-(trifluoromethyl)pyrimidine with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures maximum yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its reduced form, altering its chemical properties.
Substitution: Common in heterocyclic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The trifluoromethyl group enhances its binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Comparison: Compared to these similar compounds, 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide exhibits unique properties such as enhanced stability and specific biological activities. The presence of the carboxamide group differentiates it from its ester counterparts, influencing its reactivity and application potential .
Propriétés
Formule moléculaire |
C7H6F3N3O |
|---|---|
Poids moléculaire |
205.14 g/mol |
Nom IUPAC |
4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H6F3N3O/c1-3-4(5(11)14)2-12-6(13-3)7(8,9)10/h2H,1H3,(H2,11,14) |
Clé InChI |
AEHDRHIZUFJPGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1C(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13666464.png)
